molecular formula C21H17ClN2O4S B14212799 N-{4-[(2-Benzoylphenyl)sulfamoyl]-2-chlorophenyl}acetamide CAS No. 827577-40-2

N-{4-[(2-Benzoylphenyl)sulfamoyl]-2-chlorophenyl}acetamide

Cat. No.: B14212799
CAS No.: 827577-40-2
M. Wt: 428.9 g/mol
InChI Key: KCXXZQJKVDAHPK-UHFFFAOYSA-N
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Description

N-{4-[(2-Benzoylphenyl)sulfamoyl]-2-chlorophenyl}acetamide is a complex organic compound with the molecular formula C21H17ClN2O4S This compound is known for its unique chemical structure, which includes a benzoylphenyl group, a sulfamoyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(2-Benzoylphenyl)sulfamoyl]-2-chlorophenyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-benzoylbenzenesulfonamide with 2-chloroaniline in the presence of acetic anhydride. The reaction is carried out under controlled conditions, such as a specific temperature and pH, to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch processes. These processes often utilize automated systems to control reaction parameters, ensuring consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: N-{4-[(2-Benzoylphenyl)sulfamoyl]-2-chlorophenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.

Major Products:

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

N-{4-[(2-Benzoylphenyl)sulfamoyl]-2-chlorophenyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{4-[(2-Benzoylphenyl)sulfamoyl]-2-chlorophenyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

N-{4-[(2-Benzoylphenyl)sulfamoyl]-2-chlorophenyl}acetamide can be compared with other similar compounds, such as:

  • N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-4-chlorobutanamide
  • N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-methoxyacetamide
  • N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-4-methoxybutanamide

These compounds share structural similarities but differ in their specific substituents and functional groups The presence of different substituents can significantly impact their chemical reactivity, biological activity, and potential applications

Properties

CAS No.

827577-40-2

Molecular Formula

C21H17ClN2O4S

Molecular Weight

428.9 g/mol

IUPAC Name

N-[4-[(2-benzoylphenyl)sulfamoyl]-2-chlorophenyl]acetamide

InChI

InChI=1S/C21H17ClN2O4S/c1-14(25)23-20-12-11-16(13-18(20)22)29(27,28)24-19-10-6-5-9-17(19)21(26)15-7-3-2-4-8-15/h2-13,24H,1H3,(H,23,25)

InChI Key

KCXXZQJKVDAHPK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3)Cl

Origin of Product

United States

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